n-Nonane-d20

Übersicht

Beschreibung

N-Nonane-d20 is a useful research compound. Its molecular formula is C9H20 and its molecular weight is 148.38 g/mol. The purity is usually 95%.

The exact mass of the compound 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Icosadeuteriononane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

n-Nonane-d20, a deuterated form of nonane (C9H20), is a linear alkane that has gained attention for its unique properties in various biological and chemical applications. The incorporation of deuterium not only alters the physical properties of the compound but also enhances its utility in studies involving isotopic labeling, particularly in metabolic and pharmacokinetic research. This article explores the biological activity of this compound, focusing on its interactions, partitioning behavior, and implications in various biological systems.

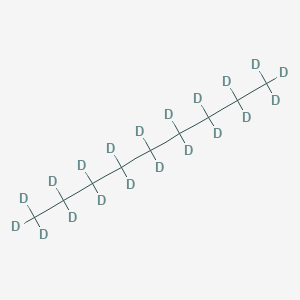

This compound is characterized by its long hydrocarbon chain, which influences its solubility and partitioning behavior in biological systems. The molecular structure is represented as follows:

The presence of deuterium affects the compound's boiling point, density, and partition coefficients, making it particularly useful in studies that require precise tracking of molecular pathways.

Partition Coefficient

The partition coefficient (log P) is a crucial parameter that describes the distribution of a compound between hydrophobic (lipophilic) and hydrophilic environments. For this compound, the log P value is indicative of its potential biological interactions:

This high log P value suggests that this compound is predominantly lipophilic, which may influence its absorption and distribution in biological systems.

Study on Volatile Compounds

A study investigating volatile compounds from pecans utilized this compound as an internal standard to quantify volatile profiles during roasting processes. This research highlighted the importance of deuterated compounds in accurately measuring volatile concentrations and understanding flavor development in food science .

NMR Relaxation Studies

Research involving NMR relaxation dispersion has examined the behavior of this compound when adsorbed on modified surfaces. This study revealed insights into how surface interactions can alter the relaxation properties of liquids, which has implications for understanding molecular dynamics in biological membranes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H20 |

| Log P | 4.51 |

| Cytotoxicity | Potentially active (related compounds) |

| Antimicrobial Activity | Suggested (related compounds) |

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Stable Isotope Standards

n-Nonane-d20 is widely used as a stable isotope standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for better quantification and normalization in complex mixtures, helping to correct for ion suppression and matrix effects during analysis. The stability of this compound makes it suitable for various analytical workflows, including metabolomics and environmental studies .

Case Study: Metabolomic Analysis

In a study investigating dairy product quality, this compound was utilized as a volatile organic compound (VOC) marker. The research demonstrated that the fermentation process involving Ligilactobacillus salivarius CCFM 1266 significantly improved the quality of dairy products. The use of this compound helped quantify changes in volatile profiles, providing insights into food quality control mechanisms .

Food Science

Volatile Compound Analysis

this compound is employed in the characterization of volatile compounds in food products. For instance, a study on roasted pecans used this compound as an internal standard to quantify various aroma-active compounds. This application is crucial for understanding flavor development during food processing and can guide improvements in sensory attributes .

Case Study: Flavor Profile Analysis

The analysis of raw and roasted pecans highlighted the role of this compound in determining the volatile profiles of these nuts. By using deuterated standards, researchers were able to accurately measure the concentrations of key volatiles, leading to a better understanding of how roasting affects flavor compounds .

Environmental Studies

Pollutant Tracking

In environmental research, this compound serves as a tracer for studying the behavior and degradation of pollutants in soil and water systems. Its unique isotopic signature allows researchers to track its movement and transformation in various environmental conditions, aiding in the assessment of pollution sources and fates .

| Application Area | Specific Use | Significance |

|---|---|---|

| Analytical Chemistry | Stable isotope standard for MS/NMR | Improves quantification accuracy |

| Food Science | Volatile compound analysis | Enhances flavor profile understanding |

| Environmental Studies | Pollutant tracking | Assesses pollution sources |

Challenges and Considerations

While this compound has numerous applications, researchers must consider potential challenges associated with deuterated compounds. These include isotope instability during storage and analysis, particularly if deuterium is placed at exchangeable positions within the molecule. Proper handling and validation protocols are essential to ensure reliable results .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosadeuteriononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMMITUMNQMOS-PCLYFWIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583756 | |

| Record name | (~2~H_20_)Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121578-11-8 | |

| Record name | (~2~H_20_)Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121578-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.